2-Chloro-4-iodonicotinonitrile is an organic compound with the molecular formula CHClIN. It is a derivative of nicotinonitrile, characterized by the presence of a chlorine atom at the 2-position and an iodine atom at the 4-position of the pyridine ring. This compound has garnered attention due to its unique structural properties, which contribute to its potential applications in medicinal chemistry and materials science.
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific products formed depend on the reaction conditions and reagents used.
The synthesis of 2-Chloro-4-iodonicotinonitrile typically involves several steps:
Specific methods may vary, but the general approach focuses on optimizing yield and purity while ensuring cost-effectiveness and environmental sustainability.
2-Chloro-4-iodonicotinonitrile has several potential applications:
Several compounds share structural similarities with 2-Chloro-4-iodonicotinonitrile, including:
Compound Name | Similarity Index |
---|---|
2-Chloro-6-(4-methoxyphenyl)nicotinonitrile | 0.92 |
2,6-Dichloro-4-iodonicotinic acid | 0.98 |
Methyl 2-chloro-4-iodonicotinate | 0.93 |
Ethyl 2-chloro-4-iodonicotinate | 0.90 |
2-Chloro-4-iodonicotinaldehyde | 0.86 |
The uniqueness of 2-Chloro-4-iodonicotinonitrile lies in its specific halogen substitutions at the 2 and 4 positions on the nicotinonitrile core. This distinct arrangement imparts unique chemical and physical properties that enhance its value for specific applications in both medicinal chemistry and materials science compared to other similar compounds.
Corrosive;Irritant